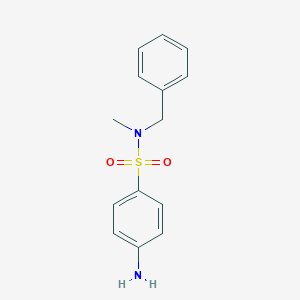![molecular formula C14H17NOS B185656 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one CAS No. 89398-04-9](/img/structure/B185656.png)
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one
Overview
Description
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is a chemical compound with the molecular weight of 248.39 . It is also known by its CAS Number: 1782440-41-8 .
Synthesis Analysis
The synthesis of this compound has been completed via a type of Mannich reaction starting from 4-thianone . The Wolff-Kishner reduction of the ketone group gave 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, which was isolated as the hydroperchlorate .Chemical Reactions Analysis
Addition of phenylmagnesium bromide to the ketone gave a tertiary alcohol with the C-C6H5 bond being equatorial with respect to the thiane ring and axial with respect to the piperidine ring . The reaction of the Grignard reagent with the ketone to give this alcohol seems to be very stereospecific .Physical And Chemical Properties Analysis
This compound contains total 36 bond(s); 19 non-H bond(s), 7 multiple bond(s), 2 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 3 six-membered ring(s), 1 eight-membered ring(s), 1 ketone(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 sulfide(s) .Scientific Research Applications
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been studied extensively for its potential applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been studied for its potential use in the development of novel drugs and therapeutic agents. This compound has been used in the synthesis of a variety of compounds, including antimicrobial agents, anti-inflammatory agents, and antifungal agents. Additionally, this compound has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve transmission.
Mechanism of Action
The exact mechanism of action of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one is not yet fully understood. However, it is known that this compound binds to the active site of acetylcholinesterase, which results in the inhibition of the enzyme’s activity. This inhibition leads to an increase in the concentration of acetylcholine, which is involved in the regulation of nerve transmission. Additionally, this compound has been shown to interact with other enzymes, such as cyclooxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
This compound has been studied for its effects on various biochemical and physiological processes. In animal studies, this compound has been shown to reduce inflammation and reduce the production of inflammatory mediators. Additionally, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. Additionally, this compound has been shown to have anti-apoptotic and anti-tumor effects, as well as anti-oxidative effects.
Advantages and Limitations for Lab Experiments
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not soluble in water, so it must be dissolved in a suitable solvent before it can be used in experiments. Additionally, this compound has a relatively short shelf life, so it must be stored properly in order to maintain its efficacy.
Future Directions
There are several potential future directions for the study of 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one. For example, further research is needed to determine the exact mechanism of action of this compound and to identify additional potential therapeutic applications. Additionally, further research is needed to identify additional potential side effects of this compound and to determine the optimal dosage and administration route. Additionally, further research is needed to identify additional potential synthetic methods for the synthesis of this compound and to identify additional potential uses for this compound in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Synthesis Methods
7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one can be synthesized through a variety of methods, including lithiation-trapping reactions, aza-Diels-Alder reactions, and cycloaddition reactions. In the lithiation-trapping reaction, a lithium-halogen exchange reaction is used to form a lithiated intermediate, which is then trapped with a suitable electrophile. In the aza-Diels-Alder reaction, a dienophile is reacted with an aza-Diels-Alder reagent to form the desired product. In the cycloaddition reaction, two or more reactants are combined in a cycloaddition reaction to form the desired product.
properties
IUPAC Name |
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NOS/c16-14-12-7-15(8-13(14)10-17-9-12)6-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSHXQWGCKFQFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSCC(C2=O)CN1CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008795 | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89398-04-9 | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo(3.3.1)nonan-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089398049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: How does the conformational flexibility of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives influence their biological activity?
A1: Research indicates that this compound and its derivatives can adopt different conformations, namely chair-chair and chair-boat forms. [] This conformational flexibility is evident in the crystal structures of the ketone (chair-boat), its reduced form, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate (chair-chair), and the phenyl-substituted tertiary alcohol derivative (chair-chair). [] Interestingly, the hydroperchlorate salt of the tertiary alcohol derivative, 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate, exhibits a chair-chair conformation in the solid state, as confirmed by X-ray analysis. [] While the specific relationship between conformation and antiarrhythmic activity hasn't been fully elucidated in these studies, it's plausible that the ability to adopt different conformations could influence how these compounds interact with their biological targets. Further research is needed to explore the structure-activity relationships in detail.
Q2: What is the evidence for the stereospecific nature of Grignard reactions with this compound?
A2: Studies involving the reaction of this compound with phenylmagnesium bromide, a Grignard reagent, reveal a high degree of stereoselectivity. [] The reaction yields a tertiary alcohol where the phenyl group is consistently positioned "syn" to the sulfur atom in the bicyclic system. [] This suggests a preference for attack by the Grignard reagent from the sulfur side of the molecule, possibly due to coordination between the Grignard reagent and the sulfur atom prior to addition. [] This observed stereospecificity highlights the importance of the sulfur atom in directing the reaction outcome and influencing the final stereochemistry of the product.
Q3: What are the potential antiarrhythmic applications of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate?
A3: Preliminary research in animal models suggests that 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate displays promising antiarrhythmic properties. [] In a study involving dogs with induced myocardial infarction, intravenous administration of this compound effectively suppressed induced ventricular tachycardia in a significant portion of the test subjects. [] While these findings are encouraging, it's important to emphasize that these are preliminary results from animal studies. Further research, including clinical trials, is necessary to fully understand the therapeutic potential of this compound in humans, determine safe and effective dosages, and assess potential side effects.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2,3-Dihydro-1H-indole-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185573.png)
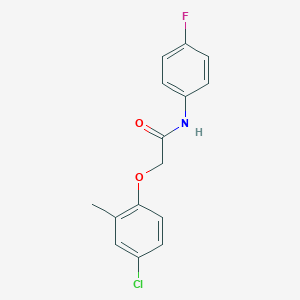
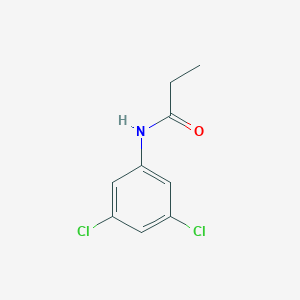
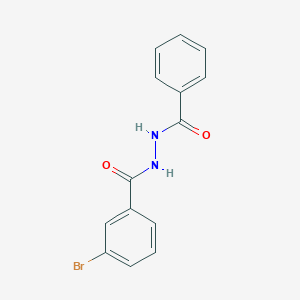

![4-[1-[2-[1-(4-Oxocyclohexa-2,5-dien-1-ylidene)ethyl]hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B185582.png)
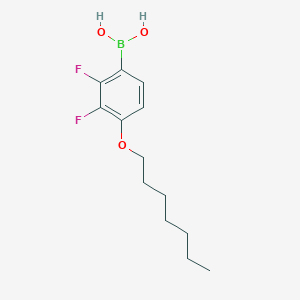

![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
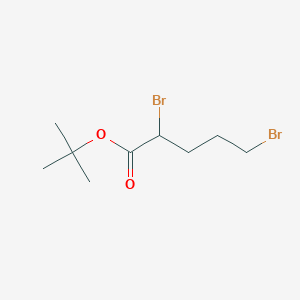
![N-[4-(azepan-1-ylsulfonyl)phenyl]-2,4-dichlorobenzamide](/img/structure/B185590.png)
